molecular formula C9H15ClNOP B2608762 Dimethylphosphoryl(phenyl)methanamine;hydrochloride CAS No. 2470439-81-5

Dimethylphosphoryl(phenyl)methanamine;hydrochloride

Cat. No.: B2608762
CAS No.: 2470439-81-5
M. Wt: 219.65
InChI Key: BZERBNQSNMYVFB-UHFFFAOYSA-N
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Description

Scientific Research Applications

Dimethylphosphoryl(phenyl)methanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

While the exact mechanism of action for Dimethylphosphoryl(phenyl)methanamine;hydrochloride is not available, it’s worth noting that in an acidic environment, similar compounds like methenamine are hydrolyzed to ammonia and formaldehyde . Formaldehyde is considered to be highly bactericidal, possessing nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The compound also has several precautionary statements .

Preparation Methods

The synthesis of Dimethylphosphoryl(phenyl)methanamine;hydrochloride typically involves the reaction of dimethylphosphine oxide with benzylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethylphosphoryl(phenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Dimethylphosphoryl(phenyl)methanamine;hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

dimethylphosphoryl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NOP.ClH/c1-12(2,11)9(10)8-6-4-3-5-7-8;/h3-7,9H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZERBNQSNMYVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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